3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
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Description
"3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol" is a complex organic compound featuring a benzyl ether group, a bromine substituent, and a phenyl group attached to a propanol backbone. This compound's structure suggests a potential for diverse chemical reactions and properties, given its functional groups and molecular architecture.
Synthesis Analysis
The synthesis of similar bromophenyl derivatives often involves halogenation, benzylation, and alkylation steps. For example, the synthesis of oxazine, thiazine, and quinoxaline derivatives containing a benzyl fragment from 3-aryl-2-bromopropanoic acids and their esters has been achieved through reactions with various amines and other reagents, indicating a methodology that could be adapted for synthesizing our compound of interest (Pokhodylo et al., 2021).
Molecular Structure Analysis
The molecular structure of bromophenyl derivatives is crucial for understanding their reactivity and physical properties. Studies on similar compounds, such as 1,3,5-tris(4-bromophenyl)-benzene, have utilized molecular modeling to investigate nucleation and growth from solution, shedding light on the structural dynamics that could also apply to our compound (Giberti et al., 2017).
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds structurally related to "3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol" primarily focuses on their synthesis and chemical reactivity. Studies have been conducted on similar compounds, exploring their synthesis pathways, structural analysis, and potential applications in various fields, including medicinal chemistry and organic synthesis.
For example, Pero et al. (1977) investigated the synthesis and effects of derivatives of halopropan-2-ones, providing insights into their chemical structure, alkylating ability, toxicity, and antitumor effects Pero, R. W., Babiarz-Tracy, P., & Fondy, T. P. (1977). 3-Fluoro-1-hydroxypropan-2-one (fluorohydroxyacetone) and some esters. Syntheses and effects in BDF mice. Journal of Medicinal Chemistry, 20(5), 644-647. This study, although not directly involving "3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol," provides valuable information on related compounds' synthesis and potential biological activities.
Potential Biological Activities
Further research has focused on evaluating the biological activities of compounds with similar structures. For instance, Richards and McBride (1973) explored the inhibitory action of 3-phenylpropan-1-ol and related compounds against Pseudomonas aeruginosa, suggesting that these compounds could serve as potential preservatives for oral suspensions and mixtures Richards, R., & McBride, R. (1973). Effect of 3-phenylpropan-1-ol, 2-phenylethanol, and benzyl alcohol on Pseudomonas aeruginosa. Journal of Pharmaceutical Sciences, 62(4), 585-587. Although not directly about "3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol," this study indicates the potential antimicrobial properties of structurally related compounds.
properties
IUPAC Name |
3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO2/c23-19-11-12-22(25-16-17-7-3-1-4-8-17)21(15-19)20(13-14-24)18-9-5-2-6-10-18/h1-12,15,20,24H,13-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCZWJBHWBPNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627944 |
Source
|
Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol | |
CAS RN |
156755-25-8 |
Source
|
Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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